molecular formula C9H17BrO B2409966 3-(Bromomethyl)-2,2,5,5-tetramethyloxolane CAS No. 1505987-56-3

3-(Bromomethyl)-2,2,5,5-tetramethyloxolane

Cat. No.: B2409966
CAS No.: 1505987-56-3
M. Wt: 221.138
InChI Key: FQOXUQMZKUPLIC-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-2,2,5,5-tetramethyloxolane is an organic compound that belongs to the class of oxolanes It is characterized by the presence of a bromomethyl group attached to the oxolane ring, which is further substituted with four methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-2,2,5,5-tetramethyloxolane typically involves the bromination of 2,2,5,5-tetramethyloxolane. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-2,2,5,5-tetramethyloxolane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.

    Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl-substituted oxolanes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents such as tetrahydrofuran.

Major Products Formed

The major products formed from these reactions include various substituted oxolanes, which can be further functionalized for specific applications in organic synthesis and material science.

Scientific Research Applications

3-(Bromomethyl)-2,2,5,5-tetramethyloxolane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: The compound can be employed in the modification of biomolecules for studying biological processes.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Chloromethyl)-2,2,5,5-tetramethyloxolane
  • 3-(Iodomethyl)-2,2,5,5-tetramethyloxolane
  • 2,2,5,5-Tetramethyloxolane

Uniqueness

3-(Bromomethyl)-2,2,5,5-tetramethyloxolane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro- and iodo- counterparts. The bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-(bromomethyl)-2,2,5,5-tetramethyloxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17BrO/c1-8(2)5-7(6-10)9(3,4)11-8/h7H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQOXUQMZKUPLIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(O1)(C)C)CBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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